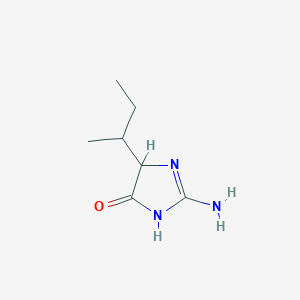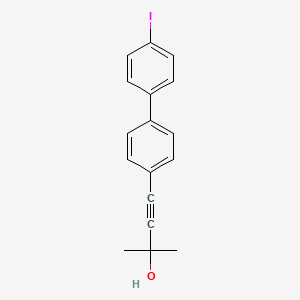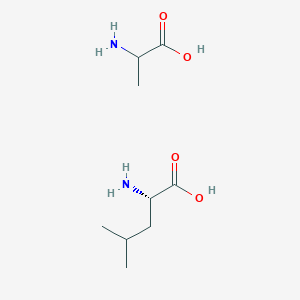
(2S)-2-amino-4-methylpentanoic acid;2-aminopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Alanine-L-Leucine is a dipeptide composed of the amino acids alanine and leucine. Alanine is a non-essential amino acid that plays a crucial role in glucose metabolism and energy production, while leucine is an essential amino acid important for protein synthesis and muscle repair. The combination of these two amino acids in a dipeptide form can have unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Alanine-L-Leucine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of alanine, which then reacts with the amino group of leucine to form the dipeptide bond. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide, and a catalyst such as N-hydroxysuccinimide (NHS) may be used to improve the efficiency of the coupling reaction .
Industrial Production Methods: In industrial settings, DL-Alanine-L-Leucine can be produced using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps to release the desired dipeptide. SPPS allows for the efficient and scalable production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions: DL-Alanine-L-Leucine can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the dipeptide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the dipeptide, such as reducing disulfide bonds if present.
Substitution: The amino groups in the dipeptide can participate in substitution reactions, where other chemical groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
DL-Alanine-L-Leucine has several scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and stability.
Biology: The dipeptide is studied for its role in protein metabolism and its effects on cellular processes.
Medicine: DL-Alanine-L-Leucine is explored for its potential therapeutic applications, such as in the development of peptide-based drugs and as a nutritional supplement for muscle recovery.
Mechanism of Action
The mechanism of action of DL-Alanine-L-Leucine involves its interaction with specific molecular targets and pathways. In biological systems, the dipeptide can be hydrolyzed by peptidases to release free alanine and leucine, which then participate in various metabolic pathways. Alanine is involved in glucose metabolism and energy production, while leucine plays a key role in protein synthesis and muscle repair. The dipeptide may also interact with specific receptors or transporters, influencing cellular signaling and metabolic processes .
Comparison with Similar Compounds
DL-Alanine-L-Valine: Another dipeptide composed of alanine and valine, with similar properties but different biological activities.
DL-Alanine-L-Isoleucine: A dipeptide with alanine and isoleucine, used in similar research applications but with distinct metabolic effects.
DL-Alanine-L-Phenylalanine: A dipeptide containing alanine and phenylalanine, studied for its role in protein synthesis and metabolic regulation.
Uniqueness: DL-Alanine-L-Leucine is unique due to the specific combination of alanine and leucine, which imparts distinct properties and biological activities. The presence of leucine, an essential amino acid, makes this dipeptide particularly valuable for studies related to muscle metabolism and protein synthesis. Additionally, the combination of a non-essential and an essential amino acid provides a balanced profile for nutritional and therapeutic applications .
Properties
Molecular Formula |
C9H20N2O4 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;2-aminopropanoic acid |
InChI |
InChI=1S/C6H13NO2.C3H7NO2/c1-4(2)3-5(7)6(8)9;1-2(4)3(5)6/h4-5H,3,7H2,1-2H3,(H,8,9);2H,4H2,1H3,(H,5,6)/t5-;/m0./s1 |
InChI Key |
AUXMWYRZQPIXCC-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.CC(C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N.CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12816929.png)
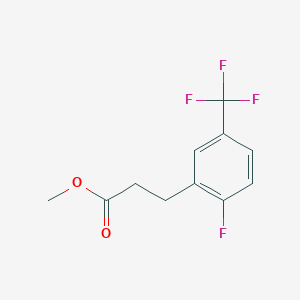
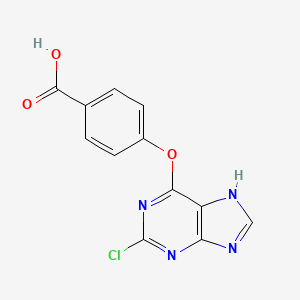
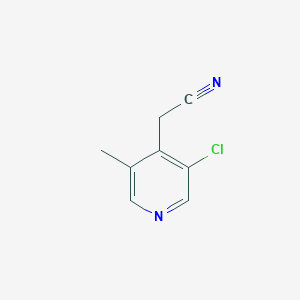
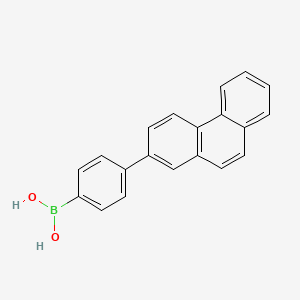
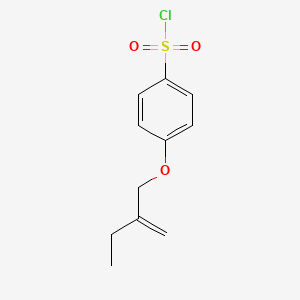
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12816962.png)
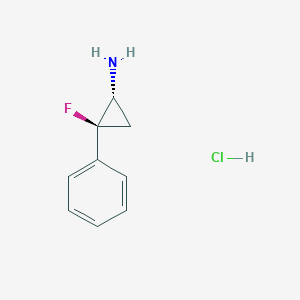

![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)

